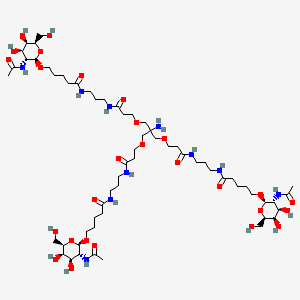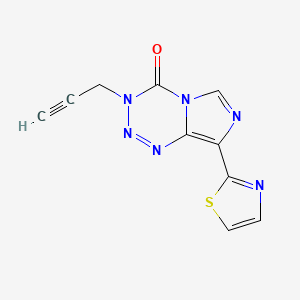
Antitumor agent-110
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound exhibits excellent permeability and has shown significant potential in halting the cell cycle at the G2/M phase, thereby inducing apoptosis in cancer cells . Its unique chemical structure and properties make it a promising candidate for cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-110 involves the formation of an imidazotetrazine core. The process typically includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-110 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the imidazotetrazine ring.
Reduction: Reduction reactions can alter the electronic properties of the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-110 has a wide range of scientific research applications:
Industry: Could be used in the development of new anticancer drugs and formulations.
Wirkmechanismus
Antitumor agent-110 exerts its effects by inducing apoptosis and halting the cell cycle at the G2/M phase . The compound’s mechanism involves:
Molecular Targets: It targets specific proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: The compound activates pathways that lead to cell cycle arrest and programmed cell death, effectively reducing tumor growth.
Vergleich Mit ähnlichen Verbindungen
Temozolomide: Another imidazotetrazine compound used in cancer therapy.
Dacarbazine: A triazene derivative with similar anticancer properties.
Comparison:
Advantages: Compared to similar compounds, this compound may offer better efficacy in certain cancer types and potentially overcome resistance mechanisms.
Eigenschaften
Molekularformel |
C10H6N6OS |
|---|---|
Molekulargewicht |
258.26 g/mol |
IUPAC-Name |
3-prop-2-ynyl-8-(1,3-thiazol-2-yl)imidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C10H6N6OS/c1-2-4-16-10(17)15-6-12-7(8(15)13-14-16)9-11-3-5-18-9/h1,3,5-6H,4H2 |
InChI-Schlüssel |
SDRJGLKNGWVTJR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C(=O)N2C=NC(=C2N=N1)C3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


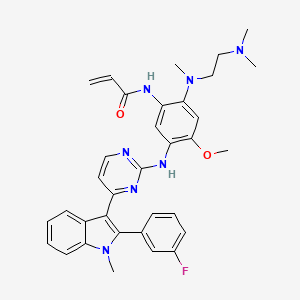
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
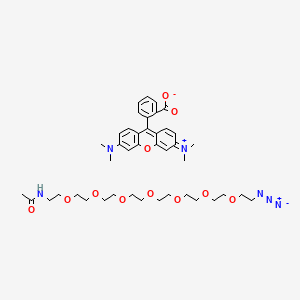

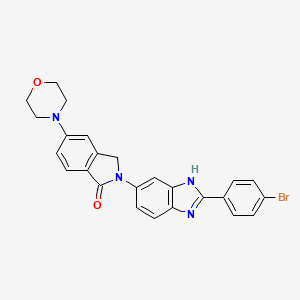
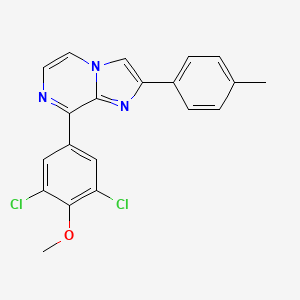
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
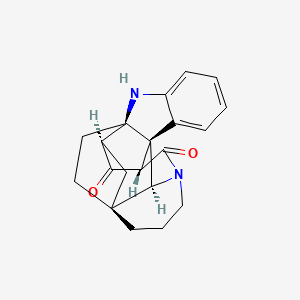
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
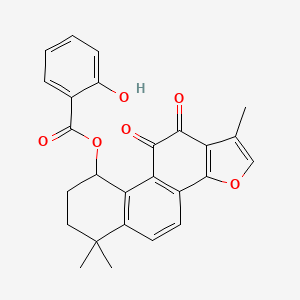
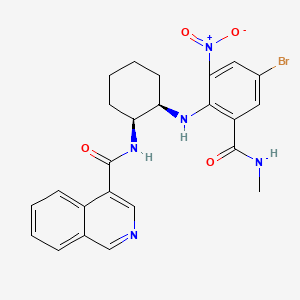
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)

